molecular formula C16H20N4 B6006562 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole

1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole

Cat. No. B6006562
M. Wt: 268.36 g/mol
InChI Key: DEYYJNWPYYNCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole, also known as BMTDP, is a chemical compound with potential applications in scientific research. BMTDP is a heterocyclic compound that contains an imidazole and pyrazole ring. It is a highly stable compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cancer cell growth and proliferation. 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to have antioxidant activity, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. It has been shown to have promising anticancer and neuroprotective activity, making it a potential therapeutic agent for various diseases. However, there are also limitations to using 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for research on 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its toxicity and potential side effects in vivo. In addition, further studies are needed to determine its efficacy in treating various diseases, including cancer and neurodegenerative diseases. Finally, the synthesis of 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole derivatives with improved potency and selectivity could lead to the development of novel therapeutic agents.

Synthesis Methods

1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole can be synthesized using various methods. One of the most common methods is the reaction between 1-benzyl-3-methyl-4-nitroimidazole and 5-tert-butyl-2-hydrazinylidene-1,3-dimethylpyrazole. This reaction results in the formation of 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole and nitrogen gas. The synthesis of 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has also been achieved using other methods, such as the reaction between 1-benzyl-3-methylimidazole and 5-tert-butyl-2-chloroacetyl-1,3-dimethylpyrazole.

Scientific Research Applications

1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been shown to have promising anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress.

properties

IUPAC Name

1-benzyl-5-tert-butyl-3-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-11-13-14(18-15(17-13)16(2,3)4)20(19-11)10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYYJNWPYYNCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=N2)C(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole

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